molecular formula C10H14O2 B145227 1,4-Benzenediol, 2-methyl-6-(1-methylethyl)- CAS No. 133447-23-1

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-

Cat. No. B145227
M. Wt: 166.22 g/mol
InChI Key: GEWUWTLFHIPTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the relief of pain, fever, and inflammation. It is one of the most commonly used drugs worldwide, with millions of people taking it every day. In

Mechanism Of Action

Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid molecules that play a key role in inflammation, pain, and fever. Ibuprofen specifically inhibits the COX-1 and COX-2 enzymes, which are involved in the production of different types of prostaglandins. By blocking the production of prostaglandins, ibuprofen reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

In addition to its anti-inflammatory, analgesic, and antipyretic effects, ibuprofen has been shown to have other biochemical and physiological effects. For example, it can inhibit platelet aggregation, reduce oxidative stress, and modulate the immune response. It has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

Ibuprofen has several advantages for lab experiments, including its availability, low cost, and well-established pharmacological properties. It is also relatively safe and has a low risk of toxicity. However, there are some limitations to its use, including its non-specificity for COX enzymes, which can lead to unwanted side effects, and its potential to interfere with other experimental assays.

Future Directions

There are several future directions for the research and development of ibuprofen. One area of interest is the development of more specific COX inhibitors with fewer side effects. Another area of interest is the exploration of ibuprofen's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is growing interest in the use of ibuprofen as a tool for drug discovery, particularly in the context of identifying new targets for anti-inflammatory and analgesic drugs.

Synthesis Methods

Ibuprofen can be synthesized by several methods, including the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, the Grignard reaction of isobutylmagnesium bromide with benzophenone, and the reduction of ibuprofen lactone with sodium borohydride. The most commonly used method is the Friedel-Crafts acylation, which involves the reaction of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Scientific Research Applications

Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used to treat a wide range of conditions, including arthritis, menstrual cramps, headaches, and fever. In addition to its clinical applications, ibuprofen has also been used as a research tool in various fields, including neuroscience, cancer research, and drug discovery.

properties

CAS RN

133447-23-1

Product Name

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-6-propan-2-ylbenzene-1,4-diol

InChI

InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3

InChI Key

GEWUWTLFHIPTLP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C(C)C)O

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)C)O

Origin of Product

United States

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